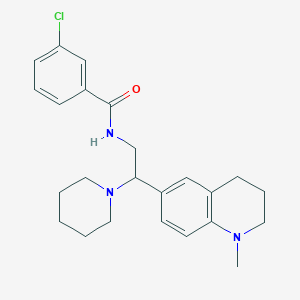![molecular formula C11H13NO4S B2894352 3-[甲基(丙-2-烯-1-基)磺酰基]苯甲酸 CAS No. 1225764-58-8](/img/structure/B2894352.png)
3-[甲基(丙-2-烯-1-基)磺酰基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 500292-31-9 . It has a molecular weight of 241.27 and its IUPAC name is 3-[(allylamino)sulfonyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is 1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a powder that is stored at room temperature . Its molecular weight is 241.27 .科学研究应用
Pharmaceutical Applications: Neuroprotective Agents
This compound has been found to be structurally similar to propargylamine derivatives, which are known for their neuroprotective properties. Propargylamines like selegiline and rasagiline are used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The presence of the propargyl group is crucial for the neuroprotective effects, independent of monoamine oxidase B inhibition, suggesting potential applications of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid in developing new neuroprotective drugs.
Chemical Synthesis: Solvent-Free Reactions
In the realm of green chemistry, solvent-free synthesis is gaining traction due to its environmental benefits. The structural features of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid make it a candidate for use in solvent-free synthetic approaches, particularly in the synthesis of propargylamines via A3 coupling reactions . This aligns with the increasing demand for more sustainable and eco-friendly chemical processes.
Biochemical Research: Enzyme Inhibition
The compound’s sulfamoyl and benzoic acid groups suggest potential for enzyme inhibition. It could be explored for inhibiting enzymes like lysine-specific demethylase-1 (LSD-1), which has implications in cancer therapy . By inhibiting LSD-1, it may enhance the effects of chemotherapeutic agents, offering a new avenue for cancer treatment research.
Optical Sensing: Detection of Ammonia and Heavy Metals
Derivatives of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid have been studied for their colorimetric detection capabilities for ammonia and chromium ions in water . This suggests that the compound could be modified to develop optical sensors for environmental monitoring, providing a rapid and cost-effective method for detecting pollutants.
Medical Research: Antidiabetic Potential
The structural similarity to pargyline, a monoamine oxidase inhibitor, indicates that 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid could have applications in treating type 1 diabetes and its cardiovascular complications . Research into its antidiabetic properties could lead to the development of new therapeutic agents.
Environmental Applications: Reagent for Organic Synthesis
Given its chemical structure, 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid could serve as a reagent in organic synthesis, particularly in the synthesis of compounds with environmental applications . Its potential use in creating environmentally friendly reagents for organic synthesis could contribute to reducing the environmental impact of chemical processes.
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .
作用机制
Target of Action
Similar compounds such as sulfamoyl benzoic acids are known to interact with certain proteins
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s potential to undergo various reactions at the benzylic position suggests that it could influence multiple biochemical pathways.
属性
IUPAC Name |
3-[methyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-7-12(2)17(15,16)10-6-4-5-9(8-10)11(13)14/h3-6,8H,1,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPFXVZBGPTHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)
![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)
![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)

![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)
![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2894283.png)
![4,7-Dimethyl-2-(2-oxopropyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2894284.png)


![Methyl (1S,6R,7R,9S)-8-oxatricyclo[4.3.0.07,9]nonane-7-carboxylate](/img/structure/B2894288.png)
![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)

![2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one](/img/structure/B2894291.png)